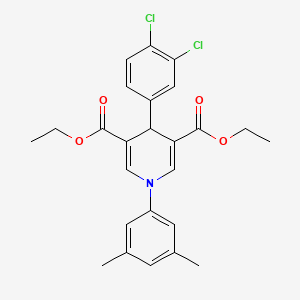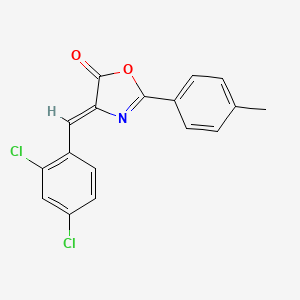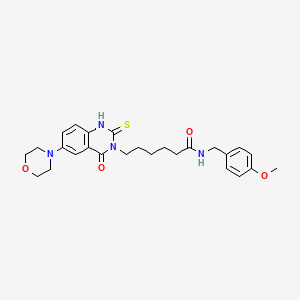![molecular formula C26H24N6O7S B14966760 N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B14966760.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[6-({[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}SULFANYL)-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL]PROPANAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[6-({[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}SULFANYL)-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL]PROPANAMIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxole ring, the introduction of the pyrazole moiety, and the coupling of these intermediates to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[6-({[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}SULFANYL)-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Applications De Recherche Scientifique
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[6-({[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}SULFANYL)-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might find applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[6-({[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}SULFANYL)-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various cellular pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: This compound is structurally similar due to the presence of benzene rings and sulfonic acid groups.
3,4-Dihydroxybenzenesulfonic acid: Another similar compound with a benzene ring and hydroxyl groups.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[6-({[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}SULFANYL)-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL]PROPANAMIDE is unique due to its complex structure that combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from simpler compounds.
Propriétés
Formule moléculaire |
C26H24N6O7S |
|---|---|
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide |
InChI |
InChI=1S/C26H24N6O7S/c1-14-6-22(31-30-14)29-24(34)11-40-26-28-17-9-21-20(38-13-39-21)8-16(17)25(35)32(26)5-4-23(33)27-10-15-2-3-18-19(7-15)37-12-36-18/h2-3,6-9H,4-5,10-13H2,1H3,(H,27,33)(H2,29,30,31,34) |
Clé InChI |
COMMZEINBDHFMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Chlorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14966680.png)
![7-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14966683.png)

![3-cyclohexyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B14966702.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966710.png)
![7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14966717.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14966720.png)

![1-(4-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14966724.png)
![6-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14966730.png)
![5-(1,3-benzodioxol-5-yl)-N-(3-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14966738.png)
![3-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B14966746.png)
![Ethyl 4-[({2-[(thiophen-2-ylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl}carbonyl)amino]benzoate](/img/structure/B14966761.png)

